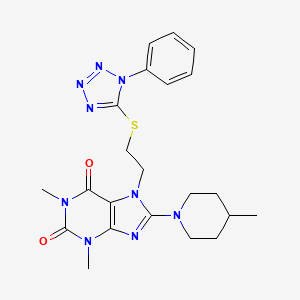

![molecular formula C14H13Cl2NO2S B2511240 3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351631-02-1](/img/structure/B2511240.png)

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a chemical compound that has garnered significant interest in various fields of research and industry. This compound is characterized by its molecular formula C14H13Cl2NO2S and a molecular weight of 330.22 g/mol.

Aplicaciones Científicas De Investigación

Synthesis and Antipathogenic Activity

- Antipathogenic Properties : Acylthioureas, including compounds similar to 3,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. These derivatives show significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Unique Properties of Related Compounds

- Chemical Synthesis and Reactions : Research into the synthesis and reactions of related compounds, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, reveals insights into the behavior of these compounds under various conditions. This knowledge is valuable for understanding the chemical properties and potential applications of 3,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide (Nakayama et al., 1998).

Synthesis and Anticoccidial Activity

- Anticoccidial Activity : Some triazine derivatives, structurally similar to 3,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide, have shown promising anticoccidial activity, particularly against Eimeria tenella. These findings indicate potential for the development of new anticoccidial agents (Shibamoto & Nishimura, 1986).

Potential Nootropic Agents

- Nootropic Activity : Research into the synthesis of related compounds, such as 1,4-Disubstituted 2-Oxopyrrolidines, has explored their potential as nootropic agents. This indicates the possibility of similar applications for 3,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide in cognitive enhancement or treatment of neurological disorders (Valenta et al., 1994).

Synthesis and Characterization of New Quinazolines

- Antimicrobial Agents : New quinazolines, related to the compound , have been synthesized and characterized for their potential as antimicrobial agents. This research indicates the compound's relevance in developing new treatments for bacterial and fungal infections (Desai et al., 2007).

Synthesis and Neuroleptic Activity

- Neuroleptic Properties : Benzamides similar to 3,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide have been synthesized and studied for their neuroleptic activity. This suggests potential applications in treating psychosis or related mental health disorders (Iwanami et al., 1981).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 3-methylthiophene-2-ethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Formation of Intermediate: The reaction between 3,4-dichlorobenzoyl chloride and 3-methylthiophene-2-ethanol leads to the formation of an intermediate compound.

Final Product: The intermediate is then subjected to further reactions, such as hydrolysis and purification, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, precise temperature control, and efficient purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Propiedades

IUPAC Name |

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-8-4-5-20-13(8)12(18)7-17-14(19)9-2-3-10(15)11(16)6-9/h2-6,12,18H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRBGUJZRZLBFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2511159.png)

![3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2511160.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2511172.png)

![2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2511179.png)

![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)